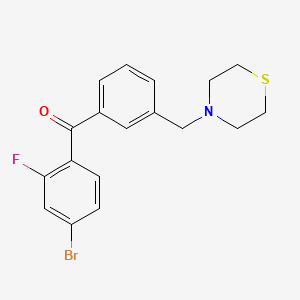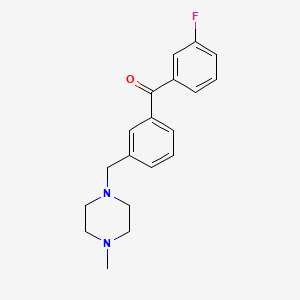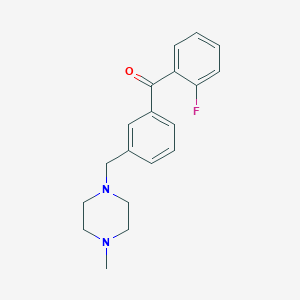
2-Piperidinomethyl-2'-trifluoromethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidinomethyl-2’-trifluoromethylbenzophenone is a versatile chemical compound that has garnered attention in various fields of scientific research. It is known for its unique structure, which includes a piperidine ring and a trifluoromethyl group attached to a benzophenone core. This compound is used as a starting material for the synthesis of other benzophenone derivatives and as a fluorescent probe for imaging biological systems.
準備方法
The synthesis of 2-Piperidinomethyl-2’-trifluoromethylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone and piperidine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of solvents such as dimethylformamide or tetrahydrofuran.
化学反応の分析
2-Piperidinomethyl-2’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions are often conducted under reflux conditions to ensure complete conversion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Piperidinomethyl-2’-trifluoromethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound serves as a fluorescent probe for imaging biological systems, allowing researchers to study cellular processes and molecular interactions.
Medicine: In medical research, it has been used to study the serotonin system and its role in psychiatric disorders.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Piperidinomethyl-2’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with the serotonin system, influencing serotonin receptors and transporters.
Pathways Involved: By modulating the activity of serotonin receptors, the compound can affect neurotransmitter release and uptake, leading to changes in mood and behavior. This mechanism is particularly relevant in the context of its potential use as a treatment for psychiatric disorders.
類似化合物との比較
2-Piperidinomethyl-2’-trifluoromethylbenzophenone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-Piperidinomethylbenzophenone and 2-Trifluoromethylbenzophenone share structural similarities but lack either the piperidine ring or the trifluoromethyl group.
Uniqueness: The presence of both the piperidine ring and the trifluoromethyl group in 2-Piperidinomethyl-2’-trifluoromethylbenzophenone imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)18-11-5-4-10-17(18)19(25)16-9-3-2-8-15(16)14-24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAJCRVUDSFDJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643604 |
Source


|
| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-51-8 |
Source


|
| Record name | {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)
![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)
![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)







